Propargyl-C8-amido-PEG2-NHS ester
Overview
Description
Propargyl-C8-amido-PEG2-NHS ester is a non-cleavable linker composed of two polyethylene glycol (PEG) units. It is primarily used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Mechanism of Action
Target of Action
It is known to be a small molecule compound that has shown remarkable ability to fight bacterial infections .
Mode of Action
It is known for its unparalleled efficacy in precisely targeting drug delivery systems and amplifying therapeutic effects .
Result of Action
It is known to have a significant impact on bacterial infections, suggesting it may lead to the disruption of essential bacterial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-C8-amido-PEG2-NHS ester is synthesized through a series of chemical reactions involving the introduction of the propargyl group and the formation of the NHS ester. The synthesis typically involves the following steps:
Formation of the PEG linker: The PEG units are synthesized and functionalized with amine groups.
Introduction of the propargyl group: The propargyl group is introduced through a reaction with propargyl bromide in the presence of a base.
Formation of the NHS ester: The final step involves the reaction of the amine-functionalized PEG with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the NHS ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Propargyl-C8-amido-PEG2-NHS ester undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This is the primary reaction for which the compound is used. .
Amide bond formation: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): Requires copper(I) catalysts, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like dimethyl sulfoxide (DMSO) or water
Amide bond formation: Typically performed in a buffer solution at pH 7-9, using primary amines as reactants.
Major Products Formed
Triazoles: Formed from the CuAAc reaction.
Scientific Research Applications
Propargyl-C8-amido-PEG2-NHS ester has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG-NHS ester: Similar in structure but with different PEG chain lengths.
Azido-PEG-NHS ester: Contains an azide group instead of an alkyne group.
Mal-PEG-NHS ester: Contains a maleimide group for thiol-reactive conjugation.
Uniqueness
Propargyl-C8-amido-PEG2-NHS ester is unique due to its specific combination of a propargyl group and an NHS ester, allowing for versatile bioconjugation and click chemistry applications. Its non-cleavable nature ensures stable linkages in antibody-drug conjugates, making it highly valuable in targeted drug delivery systems .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(undec-10-ynoylamino)ethoxy]ethoxy]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O7/c1-2-3-4-5-6-7-8-9-10-19(25)23-14-16-30-18-17-29-15-13-22(28)31-24-20(26)11-12-21(24)27/h1H,3-18H2,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCLMLMPUVUIQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCC(=O)NCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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